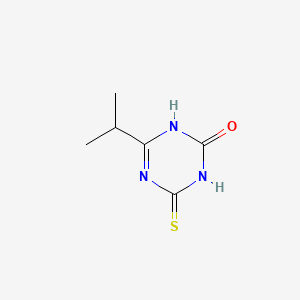
N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetyl D-A-Methyl DOPA Dimethyl Ether (+)-A-Methylbenzylamine Salt (NADMDA) is a synthetic compound that has been studied extensively in recent years with respect to its potential medical and therapeutic applications. NADMDA is a derivative of the amino acid L-DOPA, which is a precursor to the neurotransmitters dopamine and norepinephrine. NADMDA has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of these neurotransmitters. As such, NADMDA has been studied for its potential to increase the bioavailability of dopamine and norepinephrine in the brain, which may have implications for the treatment of various neurological disorders.
Scientific Research Applications
Applicability of Dimethyl Ether in Engines
Dimethyl Ether as an Alternative Fuel : Dimethyl ether (DME) is considered an attractive alternative to conventional diesel fuel for compression ignition engines due to its environmental conservation and energy security benefits. DME combustion is associated with low emissions of NOx, HC, CO, and particularly low PM emissions due to its molecular structure. It also has superior atomization and vaporization characteristics compared to conventional diesel. However, the application of DME in actual engine systems requires modifications to the injector design, fuel feed pump, and high-pressure injection pump, alongside enhanced designs for combustion system components to address the low lubricity of DME and methods to reduce NOx emissions (Park & Lee, 2014).
Research on Dimethyl Ether Fuel Cells
Development of Dimethyl Ether Fuel Cells : Research on using dimethyl ether as an alternative fuel in portable fuel cell devices highlights the development of new electrocatalysts for efficient DME oxidation. The design of membrane electrode assemblies (MEAs) and the optimization of fuel cell operating conditions are crucial for enhancing the power output of direct DME fuel cells. These studies provide insights into the mechanisms of processes occurring at the anode and cathode, suggesting that different MEA structures could alter the catalytic activity of anode catalysts (Serov & Kwak, 2009).
Catalysis and Chemical Production
Catalysts for Methanol to Dimethyl Ether Conversion : The conversion of methanol to DME, a process significant for producing clean fuels and chemicals from syngas, involves dehydration reactions catalyzed by various materials, including γ-Al2O3 and zeolites like ZSM-5, Y, beta, and mordenite. Research in this area focuses on catalyst preparation and analysis, aiming to enhance the efficiency of the methanol dehydration process to DME. This work underscores the diversity and potential modifications of catalysts to improve performance in DME production (Bateni & Able, 2019).
properties
IUPAC Name |
(2R)-2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;(1R)-1-phenylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3/t14-;7-/m11/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQYJRLZCOLDFL-ASTHLYEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N.CC(=O)N[C@](C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746946 |
Source


|
| Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl D-|A-Methyl DOPA Dimethyl Ether (+)-|A-Methylbenzylamine Salt | |
CAS RN |
17772-88-2 |
Source


|
| Record name | N-Acetyl-3-methoxy-O,alpha-dimethyl-D-tyrosine--(1R)-1-phenylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





